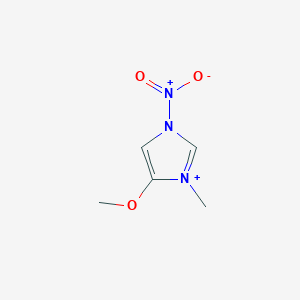
4-Methoxy-3-methyl-1-nitroimidazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-methyl-1-nitroimidazol-3-ium is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a methoxy group at position 4, a methyl group at position 3, and a nitro group at position 1. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methyl-1-nitroimidazol-3-ium typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions.
Methoxylation: The methoxy group can be introduced through methylation reactions using methanol or other methylating agents in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methyl-1-nitroimidazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 4-Methoxy-3-methyl-1-aminoimidazol-3-ium.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-methyl-1-nitroimidazol-3-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties due to the presence of the nitro group.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methyl-1-nitroimidazol-3-ium involves its interaction with biological molecules:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes.
Pathways Involved: It may inhibit the activity of specific enzymes by binding to their active sites, leading to disruption of metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative used as an antibiotic and antiprotozoal agent.
Tinidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Ornidazole: Used for its antiprotozoal and antibacterial activities.
Uniqueness
4-Methoxy-3-methyl-1-nitroimidazol-3-ium is unique due to the presence of the methoxy group, which may enhance its solubility and bioavailability compared to other nitroimidazole derivatives. This structural modification can also influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles .
Properties
CAS No. |
35687-41-3 |
|---|---|
Molecular Formula |
C5H8N3O3+ |
Molecular Weight |
158.14 g/mol |
IUPAC Name |
4-methoxy-3-methyl-1-nitroimidazol-3-ium |
InChI |
InChI=1S/C5H8N3O3/c1-6-4-7(8(9)10)3-5(6)11-2/h3-4H,1-2H3/q+1 |
InChI Key |
LCAIFYXUTUWSJY-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CN(C=C1OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
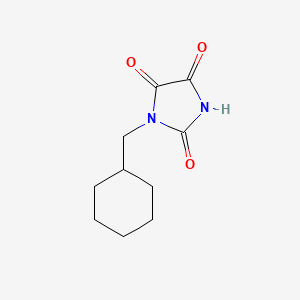
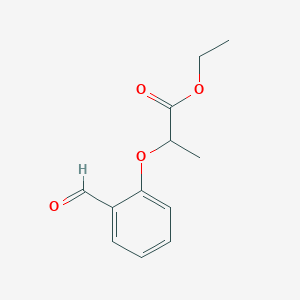
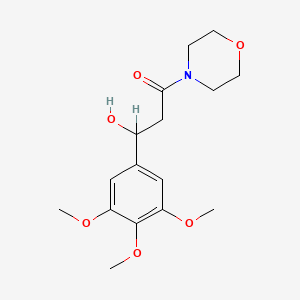
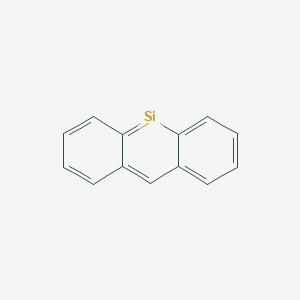
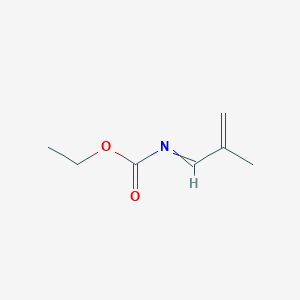
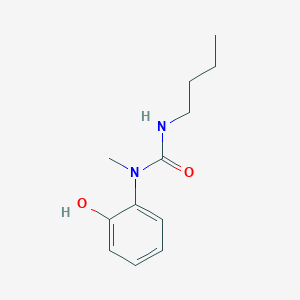
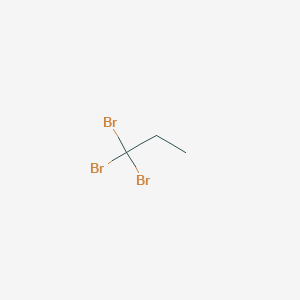
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)

![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)
![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)
